2-(1H-pyrazol-1-yl)acetaldehyde
Overview
Description
“2-(1H-pyrazol-1-yl)acetaldehyde” is a chemical compound with the molecular formula C5H6N2O . It is a derivative of pyrazole, which is a class of organic compounds characterized by a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which could include “this compound”, has been achieved via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study described a Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Chemical Reactions Analysis
In terms of chemical reactions, a Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported . This reaction provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Scientific Research Applications
Synthesis and Structural Characterization
Silver Complexes and Supramolecular Synthons : The reaction of pyrazole derivatives with silver yields complexes that demonstrate the potential of pyrazolyl compounds in forming supramolecular structures through π–π stacking and CH–π hydrogen bonding interactions. Such structures are significant for the development of new materials and catalytic systems (Reger et al., 2003).
Organocatalysis : Pyrazole-based organocatalysts have been shown to catalyze aldol reactions with high enantioselectivity, illustrating the utility of these compounds in synthetic organic chemistry for the creation of chiral molecules (Tong et al., 2008).
Antimicrobial Schiff Bases : Chitosan derivatives formed by reacting with heteroaryl pyrazole aldehydes show antimicrobial activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Hamed et al., 2020).
Material Science and Catalysis
Metal-Catalyzed Cyclizations : Iron(III) and copper(II) catalyzed cyclizations involving pyrazole derivatives underscore their role in synthetic strategies for constructing complex organic frameworks, useful in pharmaceuticals and materials science (Miranda et al., 2003; Koval et al., 2001).
Ionic Liquid-Mediated Syntheses : The use of ionic liquids in the synthesis of pyrazole-containing heterocycles demonstrates an environmentally benign approach to chemical synthesis, offering advantages in terms of efficiency and green chemistry principles (Khurana & Chaudhary, 2012).
Chemical Equilibria and Reaction Mechanisms
- Chemical Equilibria Studies : Investigations into the chemical equilibria of acetaldehyde and water mixtures provide insights into the behavior of acetaldehyde in various chemical environments, crucial for understanding its reactivity and applications in synthesis (Scheithauer et al., 2015).
Mechanism of Action
Target of Action
It has been used in rhodium (iii) catalyzed reactions , suggesting that it may interact with metal catalysts in chemical reactions.
Mode of Action
The mode of action of 2-(1H-pyrazol-1-yl)acetaldehyde involves its interaction with its targets, leading to changes in the chemical structure or state. In Rhodium (III) catalyzed reactions, it undergoes C–H bond functionalization . This process involves the breaking of a carbon-hydrogen bond and the formation of a new bond, leading to the synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
Its role in rhodium (iii) catalyzed reactions suggests that it may be involved in the synthesis of complex organic compounds .
Result of Action
Its involvement in rhodium (iii) catalyzed reactions indicates that it contributes to the synthesis of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Rhodium (III) catalyzed reactions it participates in are solvent-controlled . This means that the choice of solvent can influence the outcome of the reaction, leading to the synthesis of different products .
Properties
IUPAC Name |
2-pyrazol-1-ylacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-5-4-7-3-1-2-6-7/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMJPJSVODULDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609140 | |
Record name | (1H-Pyrazol-1-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99310-58-4 | |
Record name | (1H-Pyrazol-1-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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